Stereochemistry and 3D Structure of (1S,2R)-2-Isopropylcyclopropanecarboxylic Acid: A Comprehensive Technical Guide
Stereochemistry and 3D Structure of (1S,2R)-2-Isopropylcyclopropanecarboxylic Acid: A Comprehensive Technical Guide
Executive Summary
(1S,2R)-2-isopropylcyclopropanecarboxylic acid is a highly specialized chiral building block that has gained profound importance in modern medicinal chemistry, particularly in the synthesis of oncology therapeutics such as CD73 inhibitors [1]. The unique spatial constraints of the cyclopropane ring, combined with the specific (1S,2R) absolute configuration, dictate the 3D vector of its substituents. This whitepaper provides an in-depth analysis of its stereochemical elucidation, 3D conformational dynamics, and the validated synthetic methodologies required to isolate this specific enantiomer with high enantiomeric excess ( ee ).
Pharmacological Context & Relevance
The cyclopropane motif is a privileged structure in drug design. It acts as a rigidified bioisostere for alkyl chains, locking molecules into bioactive conformations while enhancing metabolic stability against cytochrome P450-mediated oxidation.
In the context of tumor immunology, extracellular adenosine generated by tumor CD73 impairs antitumor T-cell immunity. Recent breakthroughs in CD73 inhibitors (e.g., pyrimidinedione derivatives) rely heavily on the (1S,2R)-2-isopropylcyclopropyl moiety to perfectly occupy a hydrophobic lipophilic pocket in the CD73 active site [1]. The (1S,2R) configuration ensures that the isopropyl group and the pyrimidinedione core project at the exact optimal angle to maximize Van der Waals interactions while avoiding steric clashes with the enzyme's binding cleft.
Stereochemical Elucidation & 3D Conformation
Assigning the absolute configuration of cyclopropanes requires rigorous application of the Cahn-Ingold-Prelog (CIP) priority rules. The (1S,2R) designation inherently defines a trans relative stereochemistry.
CIP Priority Assignment & Vector Analysis
To understand the 3D structure, we must evaluate the priorities at both chiral centers (C1 and C2):
-
At C1 (Carboxylic Acid bearing carbon):
-
-COOH (Carbon bonded to O, O, O via double bond counting)
-
C2 (Bonded to C, C, H)
-
C3 (Bonded to C, H, H)
-
-H Result: For C1 to possess an S configuration, the -COOH group must project away from the viewer (Dash) when the hydrogen is pointing towards the viewer (Wedge), yielding a counter-clockwise (1 → 2 → 3) sequence.
-
-
At C2 (Isopropyl bearing carbon):
-
C1 (Bonded to O, O, C)
-
-CH(CH3)2 (Bonded to C, C, H)
-
C3 (Bonded to C, H, H)
-
-H Result: For C2 to possess an R configuration, the isopropyl group must project towards the viewer (Wedge). The sequence (1 → 2 → 3) is clockwise.
-
Caption: Logical workflow for assigning the (1S,2R) trans-configuration using CIP priority rules.
Synthetic Methodologies & Enantioselective Pathways
The synthesis of enantiopure cyclopropanes typically relies on either asymmetric cyclopropanation (e.g., using chiral dirhodium catalysts with diazoacetates) or diastereoselective ring closure from a chiral pool precursor [2].
For industrial scale-up of CD73 inhibitors, a highly reliable method is the Horner-Wadsworth-Emmons (HWE) reaction utilizing a chiral epoxide. Treating a chiral isopropyl-substituted epoxide with a phosphonate ester (e.g., triethylphosphonoacetate) in the presence of a strong base yields the trans-cyclopropane derivative. The causality here is rooted in thermodynamics: the intramolecular ring closure proceeds via a transition state that places the bulky isopropyl and ester groups in a pseudo-diequatorial (trans) arrangement to avoid severe steric clash.
Caption: Synthetic pathway for isolating (1S,2R)-2-isopropylcyclopropanecarboxylic acid.
Experimental Protocols & Validation Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a measurable diagnostic to confirm success before proceeding.
Protocol 1: Synthesis of trans-2-Isopropylcyclopropanecarboxylic Acid
-
Reagent Preparation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere.
-
HWE Addition: Add triethylphosphonoacetate (1.1 eq) dropwise. Stir for 30 minutes until hydrogen evolution ceases (visual validation of phosphonate enolate formation).
-
Epoxide Ring Opening & Closure: Slowly add the chiral isopropyl epoxide (1.0 eq). Warm the reaction to 60 °C and stir for 12 hours.
-
Hydrolysis: Quench with water, extract the intermediate ester, and dissolve in a 3:1 mixture of MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and reflux for 3 hours.
-
Isolation: Acidify to pH 2 using 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Self-Validation (NMR): Analyze the 1 H-NMR spectrum. The diagnostic metric is the 3J coupling constant between the cyclopropane ring protons (H1 and H2). A coupling constant of J=4.5−6.0 Hz strictly validates the trans configuration. (If J=8−10 Hz is observed, the reaction has erroneously yielded the cis isomer).
Protocol 2: Chiral Resolution via Supercritical Fluid Chromatography (SFC)
Even with stereoselective synthesis, enantiomeric enrichment is often required to achieve >99% ee for API manufacturing [3].
-
Sample Preparation: Dissolve the racemic or partially enriched trans-acid mixture in Methanol (approx. 50 mg/mL).
-
SFC Conditions:
-
Column: PHENOMENEX® LUX® Cellulose-4 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic 40% Methanol / 60% CO₂.
-
Flow Rate: 5.0 mL/min.
-
Detection: UV at 250 nm.
-
-
Causality of Separation: The cellulose tris(4-chloro-3-methylphenylcarbamate) stationary phase features chiral helical grooves. The (1S,2R) enantiomer forms a transient hydrogen-bonded diastereomeric complex with the stationary phase that differs in stability from the (1R,2S) complex, resulting in baseline resolution.
-
Validation: The (1S,2R) isomer typically elutes at a distinct retention time ( tR≈2.71 min under these specific conditions) compared to its enantiomer[3]. Absolute configuration should be definitively confirmed via Vibrational Circular Dichroism (VCD) or X-ray crystallography of a heavy-atom derivative.
Quantitative Data Summaries
Table 1: CIP Priority Assignments at Chiral Centers
| Chiral Center | Priority 1 | Priority 2 | Priority 3 | Priority 4 | Absolute Config |
| C1 | -COOH | C2 (bonded to iPr) | C3 (CH₂ ring carbon) | -H | S |
| C2 | C1 (bonded to COOH) | -CH(CH₃)₂ (Isopropyl) | C3 (CH₂ ring carbon) | -H | R |
Table 2: Physicochemical & Chromatographic Parameters
| Parameter | Value / Description | Diagnostic Purpose |
| Molecular Formula | C₇H₁₂O₂ | Mass Spectrometry validation (M+H: 129.17) |
| Relative Stereochemistry | Trans | Minimizes A(1,3) steric strain |
| 1 H-NMR 3JH1−H2 | 4.5 – 6.0 Hz | Confirms trans relationship on the ring |
| SFC Stationary Phase | LUX® Cellulose-4 | Resolves (1S,2R) from (1R,2S) |
| Role in Drug Design | Lipophilic pocket anchor | Enhances CD73 binding affinity & half-life |
References
- Crystalline forms of a CD73 inhibitor (Patent WO2019168744A1). Google Patents.
-
Novel Cyclopropyl β-Amino Acid Analogues of Pregabalin and Gabapentin That Target the α2-δ Protein . Journal of Medicinal Chemistry - ACS Publications. Retrieved from:[Link]
- Crystalline forms of a CD73 inhibitor (Patent AU2020340299A1). Google Patents.
